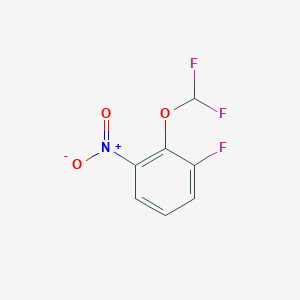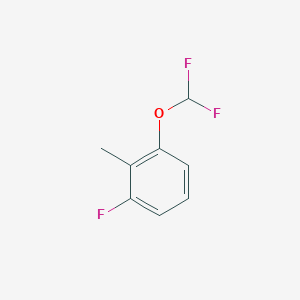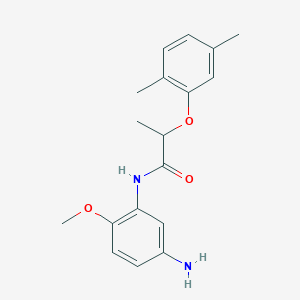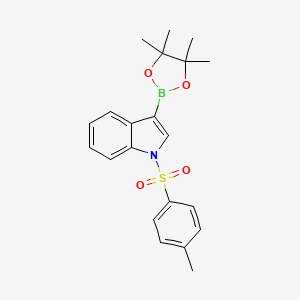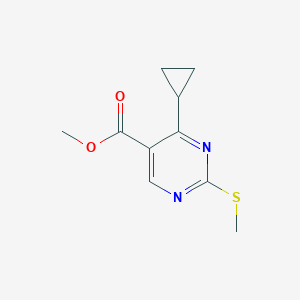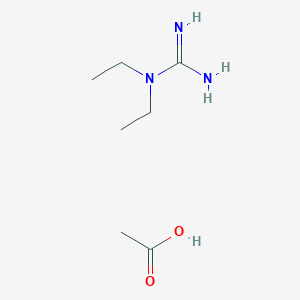
N,N-Diethylguanidinium acetate
Vue d'ensemble
Description
N,N-Diethylguanidinium acetate is a chemical compound with the molecular formula C7H17N3O2 and a molecular weight of 175.23 g/mol It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylguanidinium acetate typically involves the reaction of N,N-diethylguanidine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic guanylation reactions. These methods often utilize transition metal catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors can also be employed to scale up the production process while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylguanidinium acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized guanidine derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
N,N-Diethylguanidinium acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Diethylguanidinium acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Diethylguanidinium acetate include other guanidine derivatives such as:
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.
Uniqueness
This compound is unique due to its specific structure, which includes diethyl groups attached to the guanidine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other guanidine derivatives . Its ability to form stable ionic interactions and hydrogen bonds makes it particularly useful in various scientific and industrial applications .
Propriétés
IUPAC Name |
acetic acid;1,1-diethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.C2H4O2/c1-3-8(4-2)5(6)7;1-2(3)4/h3-4H2,1-2H3,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCKPLMOCAHXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




